

# starting materials for 2-(2-Fluorophenoxy)-3-nitropyridine synthesis

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## Compound of Interest

Compound Name: 2-(2-Fluorophenoxy)-3-nitropyridine

Cat. No.: B069018

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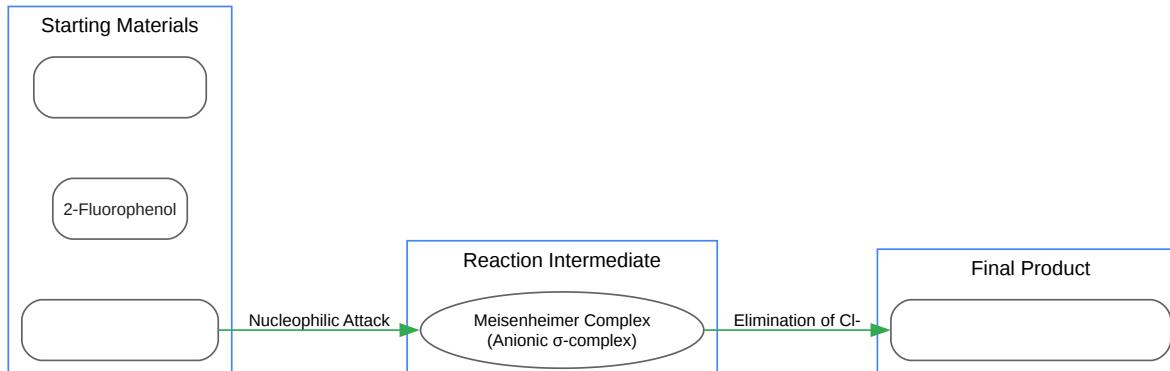
## Synthesis of 2-(2-Fluorophenoxy)-3-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathway to obtain **2-(2-Fluorophenoxy)-3-nitropyridine**, a key intermediate in various research and development applications. The primary method detailed is the nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis.

## Core Synthesis Pathway: Nucleophilic Aromatic Substitution

The synthesis of **2-(2-Fluorophenoxy)-3-nitropyridine** is most effectively achieved through the nucleophilic aromatic substitution reaction between 2-chloro-3-nitropyridine and 2-fluorophenol. The electron-withdrawing nitro group at the 3-position of the pyridine ring activates the 2-position for nucleophilic attack by the phenoxide ion, which is generated in situ from 2-fluorophenol and a suitable base.



Caption: Synthetic pathway for **2-(2-Fluorophenoxy)-3-nitropyridine** via SNAr.

## Starting Materials and Reagents: Physical and Safety Data

A summary of the key physical and safety data for the starting materials and reagents is provided below for easy reference.

Compound	Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)	Key Safety Precautions <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
2-Chloro-3-nitropyridine	C <sub>5</sub> H <sub>3</sub> ClN <sub>2</sub> O <sub>2</sub>	158.54	100 - 103 <a href="#">[1]</a>	N/A	Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. <a href="#">[1]</a> <a href="#">[5]</a>
2-Fluorophenol	C <sub>6</sub> H <sub>5</sub> FO	112.10	16.1	171 - 172	Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. <a href="#">[2]</a> <a href="#">[6]</a>
Potassium Carbonate	K <sub>2</sub> CO <sub>3</sub>	138.21	891	Decomposes	Causes serious eye irritation. <a href="#">[3]</a>
Dimethylformamide (DMF)	C <sub>3</sub> H <sub>7</sub> NO	73.09	-61	153	Flammable liquid and vapor. Harmful in contact with skin or if inhaled. Causes serious eye irritation. May

damage the  
unborn child.  
[4]

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## Experimental Protocol

This protocol is a representative procedure based on established methodologies for similar nucleophilic aromatic substitution reactions.

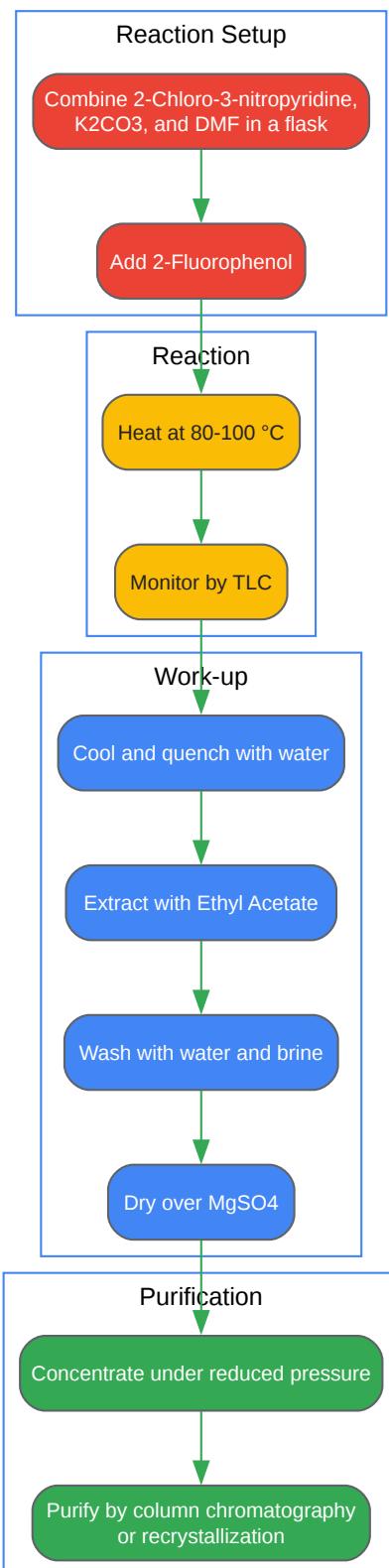
### Materials:

- 2-Chloro-3-nitropyridine
- 2-Fluorophenol
- Anhydrous Potassium Carbonate ( $K_2CO_3$ )
- Anhydrous Dimethylformamide (DMF)
- Ethyl acetate
- Hexane
- Brine (saturated aqueous NaCl solution)
- Anhydrous Magnesium Sulfate ( $MgSO_4$ )
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Separatory funnel
- Rotary evaporator

- Standard glassware for extraction and filtration

Procedure:

- Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-nitropyridine (1.0 equivalent).
- Addition of Reagents: Add anhydrous potassium carbonate (1.5 equivalents) and anhydrous dimethylformamide (DMF) to the flask.
- Addition of Nucleophile: Add 2-fluorophenol (1.1 equivalents) to the reaction mixture.
- Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
- Work-up:
  - Cool the reaction mixture to room temperature.
  - Pour the mixture into water and extract with ethyl acetate (3 x volumes of the reaction mixture).
  - Combine the organic layers and wash with water and then with brine.
  - Dry the organic layer over anhydrous magnesium sulfate.
- Purification:
  - Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
  - The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water).
- Product Characterization: The final product, **2-(2-Fluorophenoxy)-3-nitropyridine**, is a solid with a melting point of 90 °C.<sup>[7]</sup> Characterization can be further confirmed by spectroscopic methods such as <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry.



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Caption: Experimental workflow for the synthesis of **2-(2-Fluorophenoxy)-3-nitropyridine**.

## Quantitative Data Summary

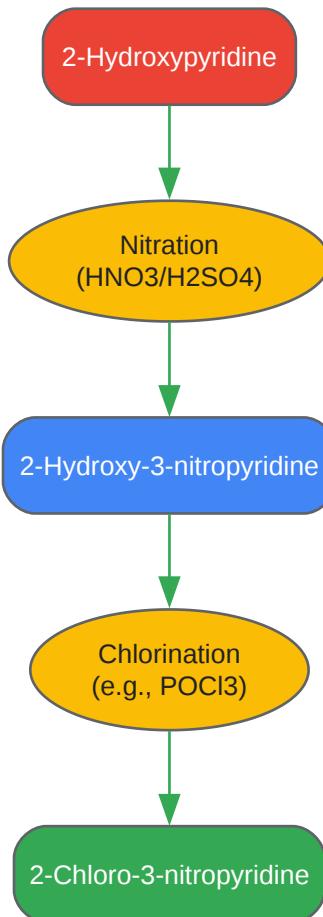
Reactant/Product	Molar Ratio (Typical)	Yield (Expected)	Purity (Target)
2-Chloro-3-nitropyridine	1.0	-	>98%
2-Fluorophenol	1.1	-	>98%
Potassium Carbonate	1.5	-	Anhydrous
2-(2-Fluorophenoxy)-3-nitropyridine	-	70-90%	>98% (after purification)

Note: Expected yield is based on similar reported SNAr reactions and may vary depending on specific reaction conditions and scale.

## Synthesis of the Starting Material: 2-Chloro-3-nitropyridine

For a fully comprehensive process, it is important to consider the synthesis of the starting material, 2-chloro-3-nitropyridine. This compound is typically prepared from 2-hydroxypyridine. The process involves two key steps: nitration followed by chlorination.

- Nitration of 2-Hydroxypyridine: 2-Hydroxypyridine is nitrated using a mixture of nitric acid and sulfuric acid to yield 2-hydroxy-3-nitropyridine.
- Chlorination of 2-Hydroxy-3-nitropyridine: The resulting 2-hydroxy-3-nitropyridine is then treated with a chlorinating agent, such as phosphorus oxychloride ( $\text{POCl}_3$ ) or thionyl chloride ( $\text{SOCl}_2$ ), to replace the hydroxyl group with a chlorine atom, affording 2-chloro-3-nitropyridine.



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Caption: Synthesis of the starting material, 2-chloro-3-nitropyridine.

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